(3aR,4S,9bS)-8-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
8-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-7-5-8(15)6-11-9-3-2-4-10(9)13(14(17)18)16-12(7)11/h2-3,5-6,9-10,13,16H,4H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBJKSXGAYOVCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(C3C2C=CC3)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4S,9bS)-8-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopenta[c]quinoline core, chlorination, and carboxylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3aR,4S,9bS)-8-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups such as nitro or halogen groups.
Scientific Research Applications
Research indicates that this compound exhibits several significant biological activities:
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting pathways involved in cell growth and survival. In vitro assays have shown promising results against various cancer cell lines.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects against bacteria and fungi, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives:
-
In Vitro Studies : Various assays have demonstrated the ability of this compound to inhibit cancer cell proliferation effectively.
- For instance, certain derivatives showed significant inhibition rates against specific cancer cell lines (e.g., MLLr leukemic cell lines).
Compound IC50 (µM) % Inhibition P6 39.1 65.15 P19 55.26 55.26 - Mechanistic Insights : Molecular docking studies suggest effective binding to target enzymes such as SIRT3, which plays a role in mitochondrial function and cancer metabolism.
Mechanism of Action
The mechanism of action of (3aR,4S,9bS)-8-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Findings:
Methyl (C6): Introduces steric bulk that may stabilize receptor interactions without significant electronic effects. Stereochemistry: The 3aR,4S,9bS configuration (as in 4BP-TQS) is essential for α7 nAChR modulation, suggesting similar stereochemical requirements for the target compound.
Functional Group Trade-offs :
- Nitro Groups : While nitro-substituted analogs (e.g., C8-nitro) are synthetically accessible, they may introduce metabolic instability or toxicity.
- Carboxylic Acid vs. Ethoxycarbonyl : The free carboxylic acid at C4 (target compound) likely enhances hydrogen-bonding capacity compared to esterified derivatives.
Notes
Stereochemical Purity : The 3aR,4S,9bS configuration must be confirmed via X-ray crystallography or chiral HPLC to ensure biological relevance.
Handling Precautions : Follow GHS guidelines for carboxylic acid-containing compounds, including PPE and ventilation.
Data Gaps: Limited solubility, pKa, and pharmacokinetic data for the target compound necessitate further characterization.
Biological Activity
The compound (3aR,4S,9bS)-8-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a member of the cyclopentaquinoline family and exhibits significant biological activity. Its unique structure contributes to its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.
- Molecular Formula : C14H14ClNO2
- Molecular Weight : 263.72 g/mol
- CAS Number : 956629-74-6
The presence of a chloro substituent and a carboxylic acid group enhances the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antimicrobial properties. A study focusing on chloro analogs of related compounds demonstrated that they effectively inhibited the growth of various bacteria, including Escherichia coli and Lactobacillus plantarum. The inhibitory activity was notably higher for compounds with a 7-chloro substitution compared to other analogs . This suggests that the chloro group may enhance the antimicrobial efficacy of the compound.
Anticancer Activity
Preliminary studies indicate that similar cyclopentaquinolines may possess anticancer properties. The structural characteristics of (3aR,4S,9bS)-8-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid allow it to interact with specific cellular pathways involved in cancer progression. Computational analyses suggest potential interactions with key proteins involved in cell signaling and apoptosis.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has also been noted. Compounds in this class may inhibit pro-inflammatory cytokines and other mediators involved in chronic inflammation, making them candidates for further investigation in inflammatory disease models.
The biological activities of this compound are likely mediated through interactions with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : These receptors play crucial roles in mediating cellular responses to external stimuli. The compound may influence GPCR signaling pathways, which are pivotal in inflammation and cancer biology .
Case Studies and Research Findings
- Antimicrobial Study : A comparative study on chloro analogs showed that the 8-chloro variant exhibited significant growth inhibition against E. coli, with a relative effectiveness ranking that highlighted its superior performance over other analogs .
- Anticancer Potential : Computational modeling studies have indicated that this compound could bind effectively to cancer-related targets, suggesting a pathway for future experimental validation.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
